Introduction: The Strategic Importance of a Fluorinated Scaffold
Introduction: The Strategic Importance of a Fluorinated Scaffold
An In-depth Technical Guide to 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, identified by its CAS Number 1184828-51-0 , is a highly functionalized organic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring a biphenyl core with strategically placed fluorine atoms and a carboxylic acid group, makes it a valuable building block for creating complex molecules with tailored biological activities. The incorporation of fluorine is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, grounded in established scientific principles.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key characteristics of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1184828-51-0 | [1] |
| Molecular Formula | C₁₃H₇F₃O₂ | [1][3] |
| Molecular Weight | 252.19 g/mol | [1][3] |
| MDL Number | MFCD12859193 | [1] |
| Appearance | Typically a white to off-white solid | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [1][3] |
| SMILES Code | O=C(C1=CC=C(C2=CC(F)=CC(F)=C2)C=C1F)O | [1] |
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Reaction
The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions, high tolerance of functional groups, and the commercial availability of boronic acids.[5]
The synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid logically proceeds via the coupling of two key fragments: a substituted bromo- or iodo-benzoic acid derivative and a corresponding trifluorophenylboronic acid.
Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative, field-proven methodology for executing a Suzuki-Miyaura coupling to synthesize the target compound.[6]
-
Reactor Setup: In a three-necked, round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-3-fluorobenzoic acid (1.0 equivalent) and 3,5-difluorophenylboronic acid (1.1-1.5 equivalents).
-
Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water as the solvent. Subsequently, add an aqueous solution of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents). The choice of a carbonate base is crucial as it facilitates the transmetalation step without promoting significant side reactions.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Introduction: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 0.02-0.05 mol%. The low catalyst loading highlights the efficiency of this process, making it economically and environmentally favorable.[5]
-
Reaction Execution: Heat the reaction mixture to 80-90°C and maintain it under a nitrogen atmosphere. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup and Extraction: After cooling to room temperature, acidify the mixture with 1M HCl to protonate the carboxylic acid and dissolve any remaining inorganic base. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the high-purity 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Core Applications in Research and Development
The unique structural motifs of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid make it a compound of high strategic value.
Role as a Key Intermediate
This molecule serves as a critical building block. For instance, the related compound 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is a key intermediate in the synthesis of Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI) fungicide.[4][5] This demonstrates the utility of the trifluorobiphenyl scaffold in constructing complex, biologically active molecules for the agrochemical industry.
Significance in Drug Design
-
Fluorine's Influence: The strategic placement of three fluorine atoms significantly alters the electronic properties of the biphenyl rings. This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.[2]
-
The Biphenyl Scaffold: Biphenyl carboxylic acids are recognized as important pharmacophores in various drug classes. They have been investigated as potent inhibitors of urate transporter 1 (URAT1) for the treatment of gout and hyperuricemia.[7]
-
Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group. It can act as a hydrogen bond donor and acceptor, engage in ionic interactions, and serve as a handle for further chemical modification, such as esterification or amidation, to modulate pharmacokinetic properties or to explore structure-activity relationships.[8] It can also be replaced with bioisosteres like tetrazoles or hydroxamic acids to fine-tune acidity, cell permeability, and metabolic fate.[9][10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided results, general guidelines for related biphenyl carboxylic acids apply.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing.[12][13] After handling, wash hands thoroughly.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[1][3]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]
-
Ingestion: Rinse mouth with water and seek immediate medical advice.[14]
-
Conclusion
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for molecular design. Its value is derived from the synergistic combination of a versatile biphenyl core, the modulating effects of trifluorination, and the functional utility of a carboxylic acid group. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its reliable production, paving the way for its use in the discovery and development of next-generation pharmaceuticals and agrochemicals. For researchers in these fields, a thorough understanding of this molecule's properties and potential is essential for unlocking new therapeutic and technological solutions.
References
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- PubChem. (n.d.). 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.
- BLDpharm. (n.d.). 1184828-51-0|3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
- ResearchGate. (n.d.). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad.
- Guidechem. (n.d.). 2',3,5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | 915416-45-4.
- Home Sunshine Pharma. (n.d.). 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4.
- Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- Hovione. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Novachem. (2019). [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid Safety Data Sheet.
- JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
- Fisher Scientific. (2021). 4-Biphenylcarboxylic acid SAFETY DATA SHEET.
- PubMed. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids.
Sources
- 1. 1184828-51-0|3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. dl.novachem.com.au [dl.novachem.com.au]
- 14. fishersci.com [fishersci.com]
